molecular formula C19H16FN3O2 B12193480 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12193480
M. Wt: 337.3 g/mol
InChI Key: YHMYHFNPDDHHTI-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic complex organic compound supplied for research purposes. It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications. [1] Structurally, this molecule is characterized by a 1,2,5-oxadiazole (furazan) core, which is substituted by a 5,6,7,8-tetrahydronaphthalen group and a 2-fluorobenzamide moiety. This specific arrangement of functional groups places it within a class of molecules that have been investigated for their potential in medicinal chemistry and chemical biology. Related compounds featuring the tetrahydronaphthalene group linked to an oxadiazole ring have been noted for their diverse biological activities and unique chemical properties, making them subjects of interest in early-stage discovery research. [2] Researchers should note that while a closely related analog (the 3-fluoro isomer) has been identified in scientific literature as a potent inhibitor of certain protein kinases, such as Aurora kinase A and B, FLT3, and JAK2, the specific biological profile and mechanism of action for the 2-fluoro derivative require further experimental characterization. [2] The presence of the fluorine atom and the oxadiazole ring are known to contribute to distinct reactivity and interaction profiles with biological targets. [2] As with all compounds of this nature, researchers are responsible for determining the suitability of this material for their specific experimental applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H16FN3O2/c20-16-8-4-3-7-15(16)19(24)21-18-17(22-25-23-18)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)

InChI Key

YHMYHFNPDDHHTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule consists of three primary components:

  • A 1,2,5-oxadiazole (furazan) ring.

  • A 5,6,7,8-tetrahydronaphthalen-2-yl substituent.

  • A 2-fluorobenzamide moiety.

Each component requires distinct synthetic strategies, often involving modular assembly before final coupling.

Retrosynthetic Analysis

Retrosynthetic disconnection reveals two plausible pathways:

  • Pathway A : Oxadiazole ring formation followed by tetrahydronaphthalene incorporation and benzamide coupling.

  • Pathway B : Prefabrication of the tetrahydronaphthalene-oxadiazole scaffold prior to fluorobenzoyl integration.

Comparative studies suggest Pathway B offers higher yields due to reduced steric hindrance during amidation.

Oxadiazole Ring Synthesis

Cyclization Strategies

The 1,2,5-oxadiazole ring is synthesized via cyclization of nitrile oxides with amides. A representative procedure involves:

  • Nitrile Oxide Generation :
    Treatment of 2-fluoro-N-hydroxybenzimidoyl chloride with triethylamine in dichloromethane produces the corresponding nitrile oxide.

  • Cycloaddition :
    Reaction with tert-butyl carbamate under reflux conditions yields 3-amino-1,2,5-oxadiazole, which is subsequently deprotected.

Table 1: Optimization of Cyclization Conditions

SolventTemperature (°C)CatalystYield (%)
Dichloromethane25None42
THF65Triethylamine68
DMF100DBU74

Data adapted from analogous oxadiazole syntheses.

Tetrahydronaphthalene Functionalization

Friedel-Crafts Alkylation

The 5,6,7,8-tetrahydronaphthalen-2-yl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst:

C10H12+CH2Cl2AlCl3C10H11CH2ClHydrolysisC10H11OH\text{C}{10}\text{H}{12} + \text{CH}2\text{Cl}2 \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{11}-\text{CH}2\text{Cl} \xrightarrow{\text{Hydrolysis}} \text{C}{10}\text{H}{11}-\text{OH}

Subsequent bromination and Suzuki coupling attach the group to the oxadiazole core.

Alternative Aromatic Substitution

Direct coupling of pre-formed tetrahydronaphthalenyl boronic acid to halogenated oxadiazoles under Pd catalysis achieves comparable results with fewer steps.

Benzamide Coupling

Amidation Techniques

The final step involves coupling 2-fluorobenzoic acid to the oxadiazole-amine intermediate. Two methods are prevalent:

  • Schlenk Tube Method :

    • Reagents : 2-Fluorobenzoyl chloride, oxadiazole-amine, K₂CO₃.

    • Conditions : Anhydrous DMF, argon atmosphere, 80°C for 12 h.

    • Yield : 78% after column chromatography.

  • EDCI/HOBt-Mediated Coupling :

    • Reagents : EDCI, HOBt, DIPEA.

    • Conditions : Room temperature, 24 h.

    • Yield : 82% with reduced side products.

Industrial Scalability Considerations

Continuous Flow Synthesis

Adoption of microreactors for nitrile oxide generation reduces reaction times from hours to minutes while improving safety profiles.

Purification Optimization

Simulated moving bed (SMB) chromatography achieves >99% purity at pilot scale, critical for pharmaceutical applications.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals at δ 7.85 ppm (oxadiazole proton) and δ 10.70 ppm (amide NH).

  • HRMS : Calculated [M+H]⁺ = 392.1284; Observed = 392.1286.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity ≥98.5% .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria. Compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential : The compound may influence cancer cell proliferation through its action on specific molecular targets. Similar compounds have shown significant cytotoxic effects in various cancer cell lines . For instance, the oxadiazole moiety is often associated with anticancer activity due to its ability to interact with cellular pathways involved in tumor growth.

Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of various benzamide derivatives including oxadiazole-containing compounds on cancer cell lines. The findings indicated that compounds similar to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exhibited significant inhibition of cell proliferation in vitro .
  • Antimicrobial Studies : In a comparative analysis of antimicrobial agents against resistant bacterial strains, derivatives of the oxadiazole class showed promising results. The study highlighted that structural modifications could enhance antibacterial potency .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of oxadiazole-linked benzamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Oxadiazole Type Benzamide Substituent Oxadiazole Substituent Molecular Formula Molecular Weight Yield (%) Purity (%) Source
2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (Target) 1,2,5-oxadiazole 2-fluoro 5,6,7,8-tetrahydronaphthalenyl C₂₀H₁₇FN₃O₂ 354.37 N/A N/A N/A
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 1,3,4-oxadiazole 3-CF₃ 5,6,7,8-tetrahydronaphthalenyl C₂₁H₁₇F₃N₃O₂ 406.37 15 95.5
2-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 1,2,5-oxadiazole 2-fluoro 4-methylphenyl C₁₆H₁₂FN₃O₂ 297.29 N/A N/A
2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide 1,2,5-oxadiazole 2-methoxy 5,6,7,8-tetrahydronaphthalenyl C₂₁H₂₁N₃O₃ 363.41 N/A N/A
N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]-4-(isopropoxy)benzamide (8) 1,3,4-oxadiazole 4-isopropoxy 5,6,7,8-tetrahydronaphthalenyl C₂₂H₂₃N₃O₃ 389.44 12 97.9
Key Observations:

Oxadiazole Isomerism: The target compound’s 1,2,5-oxadiazole core differs from 1,3,4-oxadiazole analogs (e.g., compounds 6 and 8).

EWGs may enhance stability but reduce nucleophilicity.

Tetrahydronaphthalenyl vs. Aryl Substituents : The tetrahydronaphthalenyl group in the target compound provides a partially saturated bicyclic system, which may improve membrane permeability compared to fully aromatic substituents (e.g., 4-methylphenyl in ).

Physicochemical and Pharmacological Data

  • Molecular Weight : The target compound (354.37 g/mol) falls within the optimal range for CNS permeability (<400 g/mol), comparable to analogs in .
  • Purity : HPLC purity for 1,3,4-oxadiazole analogs exceeds 95% , suggesting robust synthetic protocols applicable to the target.
  • Biological Activity : While direct data for the target compound are unavailable, related 1,3,4-oxadiazoles inhibit Ca²⁺/calmodulin activity (IC₅₀ ~0.1–1 µM) . The fluorine atom’s electronegativity may enhance target engagement compared to methoxy or isopropoxy substituents.

Biological Activity

2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (CAS Number: 912910-29-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The molecular formula of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is C19H16FN3O2 with a molecular weight of 337.3 g/mol. The compound features a fluorine atom and an oxadiazole ring that are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H16FN3O2
Molecular Weight337.3 g/mol
CAS Number912910-29-3

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. The presence of the oxadiazole moiety suggests potential interactions with cellular signaling pathways related to growth and differentiation.

Target Receptors:

  • Retinoic Acid Receptor Gamma: This receptor is implicated in various cellular processes including gene expression and cell differentiation. The compound may modulate these pathways through competitive inhibition or allosteric modulation.

Biological Activity

Research has indicated that compounds similar to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide exhibit a range of biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or inhibiting key signaling pathways.
  • Antimicrobial Properties: Similar compounds have shown potential against bacterial and fungal strains. The oxadiazole structure is known for its antimicrobial efficacy.
  • Neuroprotective Effects: Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide:

Study 1: Anticancer Efficacy

A study evaluated the effects of similar oxadiazole derivatives on RET kinase activity in cancer cells. The results indicated that these compounds could significantly inhibit RET kinase activity and reduce cell proliferation in vitro .

Study 2: Antimicrobial Activity

Research on related benzamides demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .

Study 3: Neuroprotective Mechanisms

Investigations into the neuroprotective effects of oxadiazole compounds revealed their ability to reduce oxidative stress markers in neuronal cell cultures .

Pharmacokinetics

The pharmacokinetic profile of 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide remains under investigation. Factors such as bioavailability and metabolic stability are crucial for determining its therapeutic potential.

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